Ixazomib citrate

Vue d'ensemble

Description

Le citrate d'ixazomib est un ester borique et un promédicament qui s'hydrolyse rapidement dans des conditions physiologiques pour former sa forme biologiquement active, l'ixazomib, un acide borique . Il est principalement utilisé dans le traitement du myélome multiple, un type de cancer des globules blancs . Le citrate d'ixazomib est commercialisé sous le nom de marque Ninlaro et a été développé par Takeda Pharmaceuticals .

Méthodes De Préparation

La préparation du citrate d'ixazomib implique plusieurs voies de synthèse et conditions réactionnelles. Un processus efficace comprend la conversion directe d'un boroester en citrate d'ixazomib . Le processus peut être réalisé dans un seul réacteur, ce qui le rend faisable industriellement . La réaction implique généralement l'utilisation d'acide citrique monohydraté et de dichlorométhane comme solvants .

Analyse Des Réactions Chimiques

Le citrate d'ixazomib subit diverses réactions chimiques, notamment l'hydrolyse, qui le convertit en sa forme active, l'ixazomib . C'est un inhibiteur sélectif, puissant et réversible du protéasome 20S, se liant préférentiellement au site protéolytique chymotrypsine-like β5 . À des concentrations plus élevées, il inhibe également les sous-unités protéolytiques β1 et β2, ce qui entraîne l'accumulation de protéines ubiquitinylées .

Applications de recherche scientifique

Le citrate d'ixazomib a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. Il est utilisé en association avec la lénalidomide et la dexaméthasone pour le traitement du myélome multiple chez les patients ayant reçu au moins un traitement antérieur . Il est également en cours d'investigation pour le traitement d'autres tumeurs malignes hématologiques et non hématologiques, de la maladie du greffon contre l'hôte et de la néphrite lupique .

Mécanisme d'action

Le citrate d'ixazomib exerce ses effets en inhibant le protéasome 20S, un élément clé du système ubiquitine-protéasome responsable de la dégradation des protéines dans les cellules humaines . En se liant et en inhibant le site protéolytique chymotrypsine-like β5, l'ixazomib empêche la dégradation des protéines ubiquitinylées, ce qui conduit à l'apoptose des cellules de myélome multiple . Ce mécanisme est similaire à celui d'autres inhibiteurs du protéasome mais avec l'avantage d'une administration orale .

Applications De Recherche Scientifique

Treatment of Multiple Myeloma

Ixazomib citrate has demonstrated significant efficacy in treating relapsed or refractory multiple myeloma. In clinical trials, it has been shown to improve patient outcomes when used in combination with other agents such as lenalidomide and dexamethasone. For instance, a study indicated that ixazomib combined with lenalidomide resulted in synergistic cytotoxic effects against myeloma cells .

Table 1: Efficacy of this compound in Clinical Trials

Maintenance Therapy

Following initial treatment, this compound is also explored as a maintenance therapy option. A randomized trial is investigating its effectiveness compared to placebo after induction therapy with ixazomib combined with thalidomide and low-dose dexamethasone. The goal is to assess progression-free survival and quality of life metrics .

Resistance Mechanisms

This compound has shown promise against bortezomib-resistant multiple myeloma cells, highlighting its potential role in overcoming drug resistance. Studies have indicated that ixazomib maintains potency against various resistant cell lines, making it a valuable option for patients who have previously failed other therapies .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound reveals favorable characteristics such as oral bioavailability and a manageable safety profile. Clinical studies have indicated that it exhibits similar pharmacodynamic effects to bortezomib but with a reduced incidence of peripheral neuropathy and other adverse effects commonly associated with intravenous proteasome inhibitors .

Table 2: Pharmacokinetic Properties of this compound

| Property | Value |

|---|---|

| Oral Bioavailability | High |

| Half-life | Approximately 9 hours |

| Common Side Effects | Diarrhea, fatigue, nausea |

Case Studies and Real-World Evidence

Recent case studies have illustrated the effectiveness of this compound in clinical settings:

- A case study involving a patient with relapsed multiple myeloma reported a complete response after switching from bortezomib to this compound, demonstrating the drug's efficacy in previously treated populations.

- Another study highlighted the use of ixazomib as part of a combination therapy regimen that led to significant improvements in patient quality of life metrics while maintaining disease control .

Mécanisme D'action

Ixazomib citrate exerts its effects by inhibiting the 20S proteasome, a key component of the ubiquitin-proteasome system responsible for protein degradation within human cells . By binding to and inhibiting the β5 chymotrypsin-like proteolytic site, ixazomib prevents the breakdown of ubiquitinated proteins, leading to apoptosis in multiple myeloma cells . This mechanism is similar to that of other proteasome inhibitors but with the advantage of oral administration .

Comparaison Avec Des Composés Similaires

Le citrate d'ixazomib est similaire à d'autres inhibiteurs du protéasome tels que le bortézomib et le carfilzomib . Le citrate d'ixazomib est unique en ce qu'il est le premier inhibiteur du protéasome administré par voie orale approuvé pour le traitement du myélome multiple . Le bortézomib et le carfilzomib nécessitent une administration parentérale, ce qui peut être moins pratique pour les patients .

Composés similaires :- Bortézomib

- Carfilzomib

Le citrate d'ixazomib se distingue par sa biodisponibilité orale et sa facilité d'administration, ce qui en fait une option précieuse pour les patients atteints de myélome multiple .

Activité Biologique

Ixazomib citrate (MLN9708) is a next-generation proteasome inhibitor that has emerged as a significant therapeutic agent, particularly in the treatment of multiple myeloma (MM). This article explores the biological activity of this compound, focusing on its pharmacodynamics, clinical efficacy, safety profile, and comparative studies with other proteasome inhibitors.

Overview of this compound

This compound is administered as a stable citrate ester that rapidly hydrolyzes to its active form, MLN2238, under physiological conditions. This compound selectively inhibits the chymotrypsin-like activity of the 20S proteasome, as well as the caspase-like and trypsin-like activities at higher concentrations . Ixazomib's unique pharmacokinetic profile allows for oral administration, distinguishing it from earlier proteasome inhibitors like bortezomib.

- Absorption and Bioavailability : Following oral administration, ixazomib is rapidly absorbed, achieving peak plasma concentration within one hour. The systemic exposure is comparable to that achieved through intravenous administration, indicating high bioavailability .

- Mechanism : Ixazomib exerts its effects by binding to the proteasome and inhibiting protein degradation pathways critical for cancer cell survival. This leads to an accumulation of pro-apoptotic factors and a reduction in anti-apoptotic proteins within malignant cells .

Phase I Studies

Several Phase I trials have assessed ixazomib's safety and efficacy:

- Monotherapy : In a study involving 60 patients with relapsed/refractory MM, ixazomib demonstrated a partial response rate of 15%, with 76% of patients achieving stable disease or better . The maximum tolerated dose (MTD) was established at 2 mg/m².

- Combination Therapy : In combination with dexamethasone and lenalidomide, ixazomib showed improved response rates. In one trial, 93% of patients achieved at least a partial response .

Phase II Studies

A Phase II study further confirmed ixazomib's efficacy:

- Efficacy Rates : Among evaluable patients, the overall response rate was approximately 34%, with some achieving stringent complete responses (CR) and minimal residual disease negativity .

- Survival Outcomes : The median duration of response was reported at 7.3 months, with overall survival rates at six months reaching 96% .

Safety Profile

The safety profile of ixazomib has been generally favorable:

- Adverse Events : Common grade 3–4 adverse events included thrombocytopenia (23%) and neutropenia (10%). Non-hematologic adverse effects were primarily gastrointestinal, such as diarrhea (19%) and nausea (7%) .

- Management : Most adverse events were manageable, with only a small percentage leading to treatment discontinuation.

Comparative Studies

Comparative studies have highlighted ixazomib's advantages over bortezomib:

- Efficacy : Ixazomib has shown improved preclinical activity in various lymphoma models compared to bortezomib. In particular, it demonstrated enhanced proteasome inhibition and tumor tissue distribution .

- Tolerability : Patients receiving ixazomib reported fewer instances of peripheral neuropathy compared to those treated with bortezomib, suggesting a potentially better tolerability profile for long-term use .

Data Summary Table

| Study Type | Patient Population | Response Rate | Common AEs | MTD (mg/m²) |

|---|---|---|---|---|

| Phase I Monotherapy | 60 patients | 15% | Thrombocytopenia (23%), Neutropenia (10%) | 2 |

| Phase I Combination | Various combinations | 93% | Diarrhea (19%), Nausea (7%) | Not specified |

| Phase II | Relapsed MM patients | 34% | Similar AEs as above | Not specified |

Propriétés

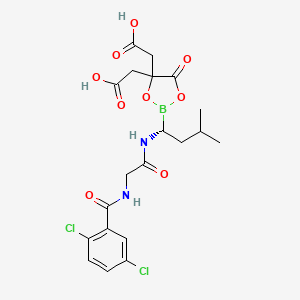

IUPAC Name |

2-[4-(carboxymethyl)-2-[(1R)-1-[[2-[(2,5-dichlorobenzoyl)amino]acetyl]amino]-3-methylbutyl]-5-oxo-1,3,2-dioxaborolan-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23BCl2N2O9/c1-10(2)5-14(21-33-19(32)20(34-21,7-16(27)28)8-17(29)30)25-15(26)9-24-18(31)12-6-11(22)3-4-13(12)23/h3-4,6,10,14H,5,7-9H2,1-2H3,(H,24,31)(H,25,26)(H,27,28)(H,29,30)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBOMYENWWXQSNW-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(=O)C(O1)(CC(=O)O)CC(=O)O)C(CC(C)C)NC(=O)CNC(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(=O)C(O1)(CC(=O)O)CC(=O)O)[C@H](CC(C)C)NC(=O)CNC(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23BCl2N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60924652 | |

| Record name | Ixazomib citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60924652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

517.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1239908-20-3 | |

| Record name | Ixazomib citrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1239908-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ixazomib citrate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1239908203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ixazomib citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60924652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,2-Dioxaborolane-4,4-diacetic acid,2-((1R)-1-((2-((2,5-dichlorobenzoyl)amino)acetyl)amino)-3-methylbutyl)-5-oxo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IXAZOMIB CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46CWK97Z3K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.